molecular formula C16H15Cl2NO2 B11697499 2-(2,5-dichlorophenoxy)-N-(2,5-dimethylphenyl)acetamide

2-(2,5-dichlorophenoxy)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11697499
M. Wt: 324.2 g/mol
InChI Key: HILHVXYTLYZFCO-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenoxy)-N-(2,5-dimethylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of dichlorophenoxy and dimethylphenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:

    Preparation of 2,5-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 2,5-dichlorophenoxyacetic acid: The 2,5-dichlorophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2,5-dichlorophenoxyacetic acid.

    Amidation: The final step involves the reaction of 2,5-dichlorophenoxyacetic acid with 2,5-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenoxy)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,5-dichlorophenoxy)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(2,5-dimethylphenyl)acetamide
  • 2-(2,5-dichlorophenoxy)-N-(3,5-dimethylphenyl)acetamide
  • 2-(3,5-dichlorophenoxy)-N-(2,5-dimethylphenyl)acetamide

Uniqueness

2-(2,5-dichlorophenoxy)-N-(2,5-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenoxy and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C16H15Cl2NO2/c1-10-3-4-11(2)14(7-10)19-16(20)9-21-15-8-12(17)5-6-13(15)18/h3-8H,9H2,1-2H3,(H,19,20)

InChI Key

HILHVXYTLYZFCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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